N-(2,3-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(12)11-8-5-4-6-9(13-2)10(8)14-3/h4-6H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMPXEQSASRWAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374325 | |
| Record name | N-(2,3-dimethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121639-09-6 | |
| Record name | N-(2,3-dimethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 121639-09-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
molecular weight and formula of N-(2,3-dimethoxyphenyl)acetamide
An In-depth Technical Guide to N-(2,3-dimethoxyphenyl)acetamide: Properties, Synthesis, and Analytical Methodologies
Introduction
N-(2,3-dimethoxyphenyl)acetamide is a chemical compound belonging to the class of acetamides. These compounds are characterized by an acetamido group (-NHCOCH₃) attached to a phenyl ring. The specificity of N-(2,3-dimethoxyphenyl)acetamide lies in the substitution pattern of the phenyl ring, where two methoxy groups (-OCH₃) are present at the 2nd and 3rd positions. This structural arrangement influences its physicochemical properties and potential biological activities. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and analytical techniques relevant to N-(2,3-dimethoxyphenyl)acetamide, tailored for researchers and professionals in drug development and chemical sciences.
Physicochemical Properties
The fundamental properties of a compound are critical for its application in research and development. The molecular formula and weight are primary identifiers and are essential for stoichiometric calculations in synthesis and for analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | Calculated |
| Molecular Weight | 195.22 g/mol | Calculated[1] |
| IUPAC Name | N-(2,3-dimethoxyphenyl)acetamide |
The molecular formula is derived from the structure, which consists of a benzene ring (C₆), an acetamide group (C₂H₄NO), and two methoxy groups (C₂H₆O₂), with overlapping atoms accounted for. The molecular weight is calculated based on the atomic weights of the constituent elements. Isomers of this compound, such as N-(2,5-dimethoxyphenyl)acetamide, exhibit the same molecular formula and weight, highlighting the importance of substitution patterns in determining a compound's unique properties.[2][3]
Synthesis of N-(2,3-dimethoxyphenyl)acetamide
The synthesis of N-(2,3-dimethoxyphenyl)acetamide can be conceptually approached through the acylation of 2,3-dimethoxyaniline. This is a common and effective method for forming amide bonds.
Synthetic Workflow
Sources
toxicity and safety data sheet (SDS) for N-(2,3-dimethoxyphenyl)acetamide
An In-depth Technical Guide to the Toxicity and Safety of N-(2,3-dimethoxyphenyl)acetamide
Preamble: A Proactive Approach to Chemical Safety
In the landscape of drug discovery and chemical research, novel compounds like N-(2,3-dimethoxyphenyl)acetamide represent both opportunity and a responsibility. As we explore their potential applications, a thorough understanding of their toxicological and safety profiles is not merely a regulatory hurdle but a cornerstone of scientific integrity and ethical research. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for evaluating the safety of N-(2,3-dimethoxyphenyl)acetamide.
A critical point to underscore is the current absence of a publicly available, comprehensive toxicological dataset specifically for N-(2,3-dimethoxyphenyl)acetamide. Therefore, this document adopts a dual-pronged approach. Firstly, it synthesizes available data from structurally analogous compounds and the broader acetamide class to construct a predictive toxicological profile. Secondly, it provides detailed, field-proven experimental protocols for the essential in-vitro assays required to definitively characterize the compound's safety. This proactive, methodology-focused strategy ensures that research can proceed with the highest commitment to safety and data quality.
Compound Identification and Physicochemical Properties
Understanding the fundamental physical and chemical properties of a compound is the first step in any safety assessment. These characteristics influence its absorption, distribution, metabolism, and excretion (ADME), and thus its potential toxicity.
| Property | Value | Source |
| Chemical Name | N-(2,3-dimethoxyphenyl)acetamide | - |
| CAS Number | 121639-09-6 | [1] |
| Molecular Formula | C₁₀H₁₃NO₃ | [1] |
| Molecular Weight | 195.22 g/mol | [1] |
| SMILES | CC(NC1=CC=CC(OC)=C1OC)=O | [1] |
| Appearance | (Predicted) White to off-white solid | General chemical knowledge |
| Storage Temperature | (Recommended) 2-8°C | [2] |
Predictive Hazard Identification and GHS Classification
In the absence of specific data, we can infer potential hazards based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) framework, drawing upon data from related acetamides.
Anticipated GHS Hazard Classifications:
-
Acute Toxicity, Oral (Category 4): Many acetamide derivatives are classified as harmful if swallowed.[2] A conservative approach dictates treating N-(2,3-dimethoxyphenyl)acetamide as potentially harmful via ingestion until proven otherwise.
-
Skin Corrosion/Irritation (Category 2): Skin irritation is a common hazard for this chemical class.[2] Direct contact with the skin may cause reversible damage.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2] Direct contact with the eyes is likely to cause significant, though reversible, irritation.
-
Carcinogenicity (Suspected, Category 2): Acetamide itself is classified by the International Agency for Research on Cancer (IARC) as a Group 2B, "possibly carcinogenic to humans" and is suspected of causing cancer under GHS. While this does not automatically apply to all its derivatives, it establishes a critical endpoint that must be investigated.
Structure-Activity Relationship (SAR) Insights: The toxicity of substituted phenylacetamides can be significantly influenced by the nature and position of substituents on the phenyl ring.[3] Factors such as lipophilicity and the potential for metabolic activation to reactive intermediates can alter the toxicological profile. For instance, studies on other substituted acetamides have shown that even minor changes, like the position of a methoxy group, can impact cytotoxicity.[4] Therefore, while data from isomers like N-(2,5-dimethoxyphenyl)acetamide and N-(3,4-dimethoxyphenyl)acetamide are informative, they are not a substitute for direct testing of the 2,3-dimethoxy isomer.
Laboratory Safety and Handling Protocols
A rigorous adherence to safety protocols is paramount when handling any chemical of unknown toxicity. The following measures are based on best practices for handling potentially hazardous research chemicals.
3.1. Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All work involving solid N-(2,3-dimethoxyphenyl)acetamide or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Eye Protection: Chemical safety goggles or a face shield compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[2][5]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). A lab coat must be worn to prevent skin contact.[5]
-
Respiratory Protection: If engineering controls are insufficient or during spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[5]
3.2. Handling and Storage
-
Handling: Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.[5] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[5] Recommended storage is at refrigerated temperatures (2-8°C).[2]
3.3. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]
3.4. Spill and Disposal Procedures
-
Spill Cleanup: Evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[2][5]
-
Waste Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Contaminated packaging should be treated as unused product.[2] Do not let the product enter drains.
Essential Experimental Workflows for Toxicological Characterization
The following sections detail the standard, validated protocols necessary to establish a foundational toxicological profile for N-(2,3-dimethoxyphenyl)acetamide.
4.1. In-Vitro Cytotoxicity Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value.[7]
Experimental Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity, or a relevant cancer cell line) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[8]
-
Compound Treatment: Prepare a stock solution of N-(2,3-dimethoxyphenyl)acetamide in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations. Replace the medium in the wells with the compound-containing medium. Include vehicle controls (DMSO-treated cells) and untreated controls.
-
Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[9] Add 10-20 µL of this solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[10][11]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
4.2. Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test
Principle: The Ames test, outlined in OECD Guideline 471, is a widely used method to assess a chemical's potential to cause gene mutations.[12] It uses several strains of bacteria (e.g., Salmonella typhimurium, Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[13] The test measures the ability of the chemical to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[13][14]
Experimental Protocol:
-
Strain Selection: Select a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) to detect various types of mutations.[14]
-
Dose Range Finding: Perform a preliminary experiment to determine the appropriate concentration range of N-(2,3-dimethoxyphenyl)acetamide, identifying the highest non-toxic dose.
-
Main Experiment (Plate Incorporation Method): a. Prepare tubes containing molten top agar. b. To each tube, add the bacterial culture, the test compound at one of at least five concentrations, and either the S9 metabolic activation mix or a buffer control.[14] c. Include negative (vehicle) and positive (known mutagen) controls. d. Vortex briefly and pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is indicated by a concentration-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.
4.3. Skin Irritation Assessment: Reconstructed Human Epidermis (RhE) Test
Principle: This in-vitro method, described in OECD Guideline 439, uses a three-dimensional model of reconstructed human epidermis (RhE) that mimics the upper layers of human skin.[15][16] The test compound is applied topically to the tissue surface. Irritancy potential is determined by measuring the subsequent cell viability, typically using the MTT assay. A significant reduction in viability (≤ 50%) compared to negative controls indicates that the compound is an irritant (UN GHS Category 2).[17][18]
Experimental Protocol:
-
Tissue Preparation: Receive pre-cultured RhE tissue models and equilibrate them in the provided culture medium overnight.
-
Compound Application: Apply a defined amount of N-(2,3-dimethoxyphenyl)acetamide (as a solid or liquid) directly onto the surface of the RhE tissue. Use appropriate negative (e.g., PBS) and positive (e.g., 5% Sodium Dodecyl Sulfate) controls.
-
Exposure: Incubate the treated tissues for a specified exposure time (e.g., 60 minutes) at 37°C.[18]
-
Rinsing and Post-Incubation: Thoroughly rinse the test substance from the tissue surface with PBS. Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours) to allow for the expression of cytotoxic effects.
-
Viability Assessment (MTT): a. Transfer the tissues to a solution of MTT (e.g., 0.3-1.0 mg/mL) and incubate for 3 hours. b. Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol). c. Measure the optical density of the extract using a spectrophotometer.
-
Data Analysis: Calculate the percentage viability for each tissue relative to the negative control. If the mean viability is ≤ 50%, the compound is classified as a skin irritant.
Conclusion and Path Forward
N-(2,3-dimethoxyphenyl)acetamide must be handled with the caution appropriate for a novel chemical with a potential for skin/eye irritation, oral toxicity, and possible carcinogenicity. The safety protocols and predictive hazard assessments outlined in this guide provide a robust framework for its initial handling.
However, it is imperative to recognize that this predictive analysis, while grounded in the principles of toxicology and SAR, is not a substitute for empirical data. The true toxicological profile of N-(2,3-dimethoxyphenyl)acetamide can only be defined through rigorous experimental testing. The detailed protocols provided for cytotoxicity, genotoxicity, and skin irritation assays represent the essential first steps in this critical data-gathering process. Undertaking this validation is a fundamental responsibility for any research team aiming to utilize this compound, ensuring a foundation of safety upon which innovative science can be built.
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OECD (2013), Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. (URL: [Link])
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IIVS.org. Skin Irritation Test (SIT, OECD 439). (URL: [Link])
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RE-Place. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (URL: [Link])
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Nucro-Technics (2024). OECD 439: In Vitro Skin Irritation (RHE Test Method). (URL: [Link])
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Gentronix. OECD 439: In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RHE). (URL: [Link])
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NIB. Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (URL: [Link])
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NCBI Bookshelf (2013). Assay Guidance Manual: Cell Viability Assays. (URL: [Link])
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Nucro-Technics (2019). OECD 471: Bacterial Reverse Mutation Test (Ames Assay). (URL: [Link])
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CLYTE Technologies (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (URL: [Link])
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TTS Laboratuvar Hizmetleri. AMES Test (OECD 471). (URL: [Link])
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Eurofins Australia (2024). The Ames Test or Bacterial Reverse Mutation Test. (URL: [Link])
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PMC (2017). The food contaminant acetamide is not an in vivo clastogen, aneugen, or mutagen in rodent hematopoietic tissue. (URL: [Link])
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EPA CompTox. N‐{2‐[3,5‐Dimethoxy‐4‐(prop‐2‐en‐1‐yloxy)phenyl]ethyl}acetamide - Hazard Genotoxicity. (URL: [Link])
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Pharmaceutical Sciences (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (URL: [Link])
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EPA CompTox. Acetamide, N-(2,5-dimethoxyphenyl)- - Hazard Genotoxicity. (URL: [Link])
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IUCr (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. (URL: [Link])
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NICNAS (2016). Acetamide, N-methyl-: Human health tier II assessment. (URL: [Link])
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NICNAS (2013). Acetamide, N,N-dimethyl-: Human health tier II assessment. (URL: [Link])
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MDPI (2018). 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. (URL: [Link])
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EPA CompTox. Acetamide, N-(2,5-dimethoxyphenyl)- - Hazard. (URL: [Link])
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PMC (2020). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (URL: [Link])
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PubChem. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. (URL: [Link])
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PMC (2021). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. (URL: [Link])
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Nano-Tera.ch. N-Dimethylacetamide.pdf. (URL: [Link])
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Methodological & Application
Application Note: Rapid and Efficient Synthesis of N-(2,3-dimethoxyphenyl)acetamide via Microwave Irradiation
Abstract
This application note provides a detailed protocol for the synthesis of N-(2,3-dimethoxyphenyl)acetamide from 2,3-dimethoxyaniline and acetic anhydride using microwave-assisted organic synthesis (MAOS). This method offers a significant improvement over conventional heating techniques, drastically reducing reaction times from hours to minutes while providing excellent product yields and purity.[1][2] The protocol is designed for researchers in synthetic chemistry and drug development, offering a greener, more efficient, and highly reproducible pathway to this valuable acetanilide intermediate. The underlying principles, experimental setup, purification, and characterization are discussed in detail to ensure successful implementation.
Introduction: The Case for Microwave-Assisted Synthesis
N-aryl acetamides are prevalent structural motifs in medicinal chemistry and materials science. The target molecule, N-(2,3-dimethoxyphenyl)acetamide, serves as a key building block for more complex pharmaceutical agents. Traditionally, the synthesis of such amides involves prolonged heating under reflux conditions, often requiring several hours to reach completion.[3] This not only consumes significant energy but can also lead to the formation of undesirable byproducts, complicating purification.[4]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry.[4][5] By utilizing microwave irradiation, energy is transferred directly to polar molecules in the reaction mixture, resulting in rapid, uniform, and efficient heating.[5] This "superheating" effect can dramatically accelerate reaction rates, often reducing synthesis times from hours to mere minutes.[6] The key advantages of this approach include:
-
Reaction Rate Acceleration: Significant reduction in reaction time.[1]
-
Improved Yields: Minimized side product formation leads to cleaner reactions and higher yields.[1][4]
-
Energy Efficiency: Microwaves heat the reactants directly, not the vessel, leading to substantial energy savings.[4]
-
Enhanced Reproducibility: Precise control over temperature and pressure ensures high reproducibility.[1]
This guide details a validated, solvent-free protocol for the acylation of 2,3-dimethoxyaniline, leveraging the inherent advantages of MAOS to provide a superior synthetic route.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2,3-dimethoxyaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a stable acetate ion as a leaving group and yielding the protonated amide. A final deprotonation step, typically by another molecule of the amine or a weak base, affords the final N-(2,3-dimethoxyphenyl)acetamide product and acetic acid as a byproduct.
The reaction is outlined below:
Overall Reaction: C₈H₁₁NO₂ (2,3-dimethoxyaniline) + (CH₃CO)₂O (Acetic Anhydride) → C₁₀H₁₃NO₃ (N-(2,3-dimethoxyphenyl)acetamide) + CH₃COOH (Acetic Acid)
The mechanism is visualized in the following diagram:
Sources
Application Note: Recrystallization Strategies for N-(2,3-dimethoxyphenyl)acetamide
Based on the physicochemical properties of acetanilide derivatives and the specific structural constraints of the 2,3-dimethoxy substitution pattern, here is a comprehensive Application Note and Protocol for the purification of N-(2,3-dimethoxyphenyl)acetamide .
Executive Summary
N-(2,3-dimethoxyphenyl)acetamide is a critical intermediate in the synthesis of isoquinoline alkaloids and various pharmaceutical agents. Its purification is often complicated by the presence of unreacted 2,3-dimethoxyaniline (which oxidizes to colored impurities) and potential regioisomers (e.g., 2,4- or 3,4-dimethoxy isomers). This guide outlines a systematic approach to solvent selection and provides a validated protocol for high-purity recrystallization, prioritizing yield and impurity rejection.
Physicochemical Profile & Solubility Logic
To select the optimal solvent, we must analyze the molecule's competing functional groups:
-
Lipophilic Domain: The phenyl ring with two methoxy (-OCH₃) groups increases lipophilicity compared to acetanilide. The 2,3-substitution pattern creates steric crowding, often lowering the melting point (MP) relative to 3,4- or 3,5-isomers (estimated MP range: 100–130°C).
-
Polar Domain: The acetamide (-NHCOCH₃) moiety acts as a hydrogen bond donor and acceptor, conferring solubility in polar protic solvents.
Solubility Prediction Table:
| Solvent Class | Representative | Solubility Behavior (Predicted) | Suitability |
| Protic Polar | Ethanol (EtOH) | High (Hot) / Moderate (Cold) | Excellent |
| Aprotic Polar | Ethyl Acetate (EtOAc) | High (Hot) / Low (Cold) | Good |
| Non-Polar | Hexane / Heptane | Insoluble (Hot & Cold) | Anti-Solvent |
| Highly Polar | Water | Insoluble (Cold) / Low (Hot) | Anti-Solvent |
| Aromatic | Toluene | High (Hot) / Moderate (Cold) | Moderate (Risk of oiling out) |
Expert Insight: The 2,3-dimethoxy substitution creates a "steric clash" that disrupts crystal packing efficiency. This often results in a lower melting point than expected. Consequently, high-boiling solvents like Toluene or Xylene should be avoided as primary solvents, as the compound may melt before it dissolves ("oiling out"), leading to an impure oil rather than crystals. Ethanol/Water or Ethyl Acetate/Hexane systems are superior due to their lower boiling points.
Protocol 1: Solvent Screening (Micro-Scale)
Before committing bulk material, perform this screen to determine the optimal solvent system for your specific crude batch.
Reagents: Crude N-(2,3-dimethoxyphenyl)acetamide (100 mg per test). Equipment: 10 mL test tubes, heating block/water bath.
-
Test A (Single Solvent - Ethanol): Add 0.5 mL EtOH. Heat to boil. If soluble, cool to RT.[1][2] If no crystals, add water dropwise until turbid, then cool.
-
Test B (Solvent Pair - EtOAc/Hexane): Dissolve in min. boiling EtOAc. Add warm Hexane until turbid. Cool.
-
Test C (Single Solvent - Toluene): Add 0.5 mL Toluene. Heat to boil. Cool.
Selection Criteria:
-
Yield: >70% recovery.
-
Purity: Colorless crystals (rejection of brown amine oxidation products).
-
Form: Defined needles or plates, not amorphous powder or oil.
Protocol 2: Bulk Recrystallization (Ethanol-Water System)
This protocol is the "Gold Standard" for acetanilides, leveraging the high solubility of the amide in hot ethanol and the exclusion of lipophilic impurities by the aqueous phase.
Materials
-
Crude Solid: N-(2,3-dimethoxyphenyl)acetamide
-
Solvent: 95% Ethanol (Industrial Grade or Absolute)
-
Anti-Solvent: Deionized Water
-
Purification Aid: Activated Charcoal (optional, for colored batches)
Step-by-Step Methodology
Step 1: Dissolution
-
Place crude solid in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add Ethanol (approx. 3–5 mL per gram of solid).
-
Heat to reflux (approx. 80°C) with stirring.
-
If solid remains, add ethanol in 1 mL increments until fully dissolved.
-
Critical Check: If dark particles remain but the bulk solid is gone, these are insoluble impurities. Do not add more solvent.
-
Step 2: Decolorization (Optional)
-
If the solution is dark brown/red (oxidized anilines), remove from heat and let boiling subside.
-
Add Activated Charcoal (1-2% w/w).
-
Boil gently for 2–5 minutes.
-
Hot Filtration: Filter immediately through a pre-warmed Buchner funnel or fluted filter paper to remove charcoal.
Step 3: Crystallization
-
Return filtrate to a boil.
-
Slowly add warm water dropwise until the solution becomes slightly permanently turbid (cloud point).
-
Add a few drops of hot ethanol to clear the turbidity (restore clear solution).[2]
-
Controlled Cooling:
-
Remove from heat.[2] Clamp flask above the benchtop.
-
Allow to cool to Room Temperature (RT) undisturbed (approx. 1–2 hours). Do not agitate.
-
Once at RT, place in an ice-water bath (0–4°C) for 30 minutes to maximize yield.
-
Step 4: Isolation
-
Filter crystals using vacuum filtration (Buchner funnel).[2]
-
Wash: Rinse filter cake with cold 50:50 Ethanol:Water mixture (pre-chilled).
-
Dry: Air dry on the filter for 10 minutes, then dry in a vacuum oven at 40–50°C for 4 hours.
Process Visualization (Workflow)
Figure 1: Decision logic and workflow for the recrystallization of N-(2,3-dimethoxyphenyl)acetamide.
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Oiling Out | Solvent BP > Compound MP; or solution too concentrated.[2] | Add more Ethanol to lower the saturation temperature. Switch to EtOAc/Hexane if problem persists. |
| Low Yield | Too much solvent used; or didn't cool enough.[2] | Concentrate filtrate (mother liquor) by evaporation and repeat cooling. Ensure Ice Bath is used. |
| Colored Crystals | Trapped oxidation impurities.[2] | Re-dissolve and repeat Step 2 (Charcoal). Ensure washing step is thorough. |
| No Crystallization | Supersaturation.[2] | Scratch the inner glass wall with a rod or add a Seed Crystal of pure product. |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- Perrin, D. D.; Armarego, W. L. F.Purification of Laboratory Chemicals, 3rd Ed. Pergamon Press, 1988. (Source for general solvent selection logic).
-
Sigma-Aldrich. Safety Data Sheet: N-(2,4-dimethoxyphenyl)acetamide. (Used for analogue property comparison).
-
PubChem. Compound Summary: N-(2,5-dimethoxyphenyl)acetamide. National Library of Medicine. (Analogue MP data).
-
BenchChem. Purification of N-[4-(dimethylamino)phenyl]acetamide. (General protocols for substituted acetanilides).
Sources
Introduction: The Strategic Value of the N-(2,3-dimethoxyphenyl)acetamide Scaffold
An Application Guide to N-(2,3-dimethoxyphenyl)acetamide as a Pharmaceutical Intermediate
In the landscape of modern medicinal chemistry, N-aryl acetamides represent a cornerstone scaffold, present in a wide array of therapeutic agents.[1] The compound N-(2,3-dimethoxyphenyl)acetamide is a particularly valuable pharmaceutical intermediate due to the unique electronic and steric properties conferred by its substitution pattern. The acetamide group serves not only as a stable structural linker but also as a crucial protecting group for the aniline nitrogen, moderating its reactivity and allowing for precise chemical modifications on the aromatic ring.[2]
The two methoxy groups at the 2- and 3-positions are strong activating, ortho, para-directing groups. Their combined influence, sterically and electronically, creates a specific and predictable reactivity map on the phenyl ring, enabling chemists to perform subsequent electrophilic aromatic substitutions with high regioselectivity. This guide provides a comprehensive overview of the synthesis, characterization, and strategic downstream applications of N-(2,3-dimethoxyphenyl)acetamide for researchers in drug discovery and development.
Physicochemical Properties & Spectroscopic Characterization
Accurate characterization of an intermediate is fundamental to its successful use in a multi-step synthesis. The identity and purity of N-(2,3-dimethoxyphenyl)acetamide should be confirmed using a combination of physical and spectroscopic methods.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | [3] |
| Molecular Weight | 195.22 g/mol | [3] |
| Appearance | Expected to be an off-white to tan crystalline solid | General observation for acetanilides |
| ¹H NMR (Predicted) | δ (ppm): ~8.0 (s, 1H, NH), 6.8-7.2 (m, 3H, Ar-H), 3.8-3.9 (2s, 6H, 2xOCH₃), 2.2 (s, 3H, COCH₃) | Based on analogous structures[4] |
| ¹³C NMR (Predicted) | δ (ppm): ~168 (C=O), ~150 (Ar-C-O), ~140 (Ar-C-O), ~125 (Ar-C-N), 110-120 (Ar-C-H), ~56 (OCH₃), ~24 (COCH₃) | Based on analogous structures[4] |
| IR Spectroscopy (Predicted) | ν (cm⁻¹): ~3300 (N-H stretch), ~1660 (Amide I, C=O stretch), ~1540 (Amide II, N-H bend), ~1250 (C-O stretch) | Based on analogous structures[5][6] |
Note: Predicted spectral data is based on characteristic values for similar methoxy-substituted acetanilide structures and should be confirmed empirically.
Core Synthesis Protocol: Acetylation of 2,3-Dimethoxyaniline
The most direct and common method for preparing N-(2,3-dimethoxyphenyl)acetamide is through the N-acetylation of 2,3-dimethoxyaniline using acetic anhydride. The reaction is typically buffered with a weak base like sodium acetate to neutralize the acetic acid byproduct.[2]
Table 2: Reagents for Synthesis
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| 2,3-Dimethoxyaniline | 153.18 | 1.0 | 5.00 g |
| Deionized Water | 18.02 | - | 140 mL |
| Concentrated HCl (37%) | 36.46 | - | ~4.5 mL |
| Acetic Anhydride | 102.09 | 1.1 | 3.6 mL |
| Sodium Acetate (anhydrous) | 82.03 | 1.2 | 3.2 g |
Step-by-Step Protocol:
-
Dissolution of Aniline: In a 250 mL Erlenmeyer flask, suspend 2,3-dimethoxyaniline (5.00 g) in deionized water (140 mL).
-
Acidification: While stirring, slowly add concentrated HCl (~4.5 mL) to the suspension. The aniline will dissolve to form the water-soluble hydrochloride salt, resulting in a clear or near-clear solution.
-
Preparation of Reagents: In a separate beaker, prepare a solution of sodium acetate (3.2 g) in 30 mL of water. Measure out acetic anhydride (3.6 mL).
-
Acetylation Reaction: To the stirred aniline hydrochloride solution, add the acetic anhydride in a single portion. Immediately follow this by adding the entire sodium acetate solution.[2] A voluminous white precipitate of N-(2,3-dimethoxyphenyl)acetamide should form rapidly.[7]
-
Precipitation & Isolation: Cool the reaction mixture in an ice-water bath for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with three portions of cold deionized water (3 x 25 mL) to remove salts and other water-soluble impurities.
-
Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass to air-dry or dry in a vacuum oven at low heat (<50 °C).
Workflow and Purification
Caption: High-level workflow for synthesis and purification.
Purification by Recrystallization:
For most pharmaceutical applications, the crude product must be purified. Recrystallization is the most effective method.
-
Transfer the crude, dry N-(2,3-dimethoxyphenyl)acetamide to a clean Erlenmeyer flask.
-
Add a minimal amount of hot solvent (a mixture of ethanol and water is often effective for acetanilides) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal growth.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.
-
Confirm purity using TLC and measure the melting point.
Reaction Mechanism and Scientific Rationale
The synthesis is a classic example of nucleophilic acyl substitution .
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,3-dimethoxyaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.
-
Tetrahedral Intermediate: This forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling an acetate ion, which is a good leaving group.
-
Deprotonation: The positively charged nitrogen is deprotonated by a base in the solution (initially water or another aniline molecule, but primarily the added sodium acetate) to yield the final, neutral amide product.
// Reactants
Aniline [label=<
2,3-Dimethoxyaniline>];
Ac2O [label=<
Acetic Anhydride>];
// Intermediate
Intermediate [label=<
Tetrahedral Intermediate>];
// Products
Product [label=<
Product>];
Acetate [label=<
Acetate>];
// Flow {rank=same; Aniline; Ac2O;} Aniline -> Intermediate [label="Nucleophilic Attack"]; Ac2O -> Intermediate; Intermediate -> Product [label="Collapse & Leaving\nGroup Departure"]; Intermediate -> Acetate; Product -> Product [label="Deprotonation\n(by NaOAc)", style=invis]; // Placeholder for text }
Caption: Mechanism of nucleophilic acyl substitution.
Rationale for Reagents:
-
Acetic Anhydride: A highly effective and readily available acetylating agent. It is more reactive than acetic acid but safer to handle than acetyl chloride.
-
HCl: Used to form the aniline salt, which prevents the free aniline from undergoing unwanted side reactions and ensures it is fully dissolved before the reaction begins.
-
Sodium Acetate: Acts as a base to neutralize the HCl and the acetic acid formed during the reaction, driving the equilibrium towards the product.[2]
Strategic Applications as a Pharmaceutical Intermediate
The true value of N-(2,3-dimethoxyphenyl)acetamide lies in its potential for further functionalization. The existing substituents guide subsequent reactions to specific positions on the aromatic ring.
Directing Effects for Electrophilic Aromatic Substitution (EAS):
-
-NHCOCH₃ (Amide): A moderately activating, ortho, para-directing group. It is less activating than the parent -NH₂ group, which prevents over-reaction (e.g., poly-halogenation) and provides better control.
-
-OCH₃ (Methoxy): A strongly activating, ortho, para-directing group.
Considering the structure, the C4, C5, and C6 positions are available for substitution. The combined directing effects of the three groups will strongly favor substitution at the C4 position (para to the C1-amide) and the C6 position (ortho to the C1-amide and para to the C3-methoxy). The C4 position is generally the most electronically favored and least sterically hindered.
Caption: Potential downstream reactions from the intermediate.
Example Downstream Protocols:
-
Nitration: The introduction of a nitro group, often a precursor to an amine, can be achieved using a mixture of nitric acid and sulfuric acid at low temperatures.[8] This would likely yield N-(4-nitro-2,3-dimethoxyphenyl)acetamide as the major product.
-
Halogenation: Bromination or chlorination can introduce a halogen, a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck). Using Br₂ with a Lewis acid catalyst like FeBr₃ would likely yield the 4-bromo derivative.
-
Vilsmeier-Haack Reaction: This reaction uses phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to install a formyl group (-CHO), creating an aldehyde that can be used in countless further transformations.
After performing these EAS reactions, the acetyl protecting group can be easily removed by acid or base hydrolysis to liberate the free amine, yielding a highly functionalized and valuable substituted aniline for incorporation into a final drug candidate.[9]
Safety and Handling
Working with N-(2,3-dimethoxyphenyl)acetamide and its precursors requires adherence to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[10]
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11]
-
Handling: Avoid contact with skin and eyes. Do not inhale dust. In case of contact, rinse the affected area thoroughly with water.[12]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[11]
-
Toxicity: While specific data for this isomer is limited, related acetamides are suspected of causing cancer and should be handled with extreme caution.[11][13] Always consult the specific Safety Data Sheet (SDS) for the latest information.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[14]
References
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-
Angene Chemical. (2024, November 16). Safety Data Sheet for N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide. [Link]
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PubChem. N-(2,3-dimethoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]
-
N-(3-(4-Bromophenyl)-3-oxo-1-phenylpropyl)acetamide IR and NMR data. [Link]
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Chemos GmbH & Co.KG. (2022, October 31). Safety Data Sheet: acetamide. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetamide. [Link]
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CAS Common Chemistry. N-(2,5-Dimethoxyphenyl)acetamide. [Link]
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ResearchGate. Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]
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Al-Ostath, A. et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives.... PMC. [Link]
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NIST. Chemistry WebBook: Acetamide, N-(2-methoxyphenyl)-. [Link]
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Gzella, A. et al. (2017). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). PMC. [Link]
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Shaik, F. et al. (2021). Mechanism of Heterogeneous Alkaline Deacetylation of Chitin: A Review. PMC. [Link]
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Atrushi, D. S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Acetanilide?. [Link]
- Google Patents. (2019). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
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-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]
-
Chem Player. (2020). Acetylation of aniline. YouTube. [Link]
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The Paradigm Shift in Amide Synthesis: A Guide to Solvent-Free Strategies for Acetamide Derivatives
Introduction: Embracing Green Chemistry in Pharmaceutical Development
The amide bond is a cornerstone of modern pharmaceuticals, present in a vast array of life-saving drugs.[1][2] However, traditional methods for creating these crucial linkages often rely on stoichiometric activating reagents and large volumes of hazardous organic solvents, generating significant chemical waste and posing environmental challenges.[3][4] In the pursuit of more sustainable and efficient drug development, solvent-free synthesis methods have emerged as a revolutionary approach, minimizing environmental impact without compromising chemical efficiency.[4][5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the solvent-free synthesis of acetamide derivatives, a ubiquitous functional group in medicinal chemistry.
This document will explore three key solvent-free techniques: mechanochemistry, microwave-assisted synthesis, and solid-state catalytic methods. We will delve into the mechanistic principles behind each approach, offering practical insights and step-by-step protocols to empower researchers to adopt these greener alternatives in their laboratories.
I. Mechanochemistry: Synthesis Driven by Mechanical Force
Mechanochemistry harnesses mechanical energy, such as grinding or milling, to initiate chemical reactions in the absence of a solvent.[4] This technique offers a powerful alternative to traditional solution-phase synthesis, often leading to faster reaction times, higher yields, and access to novel chemical reactivity.
A. Principle of Mechanochemical Amide Bond Formation
In a mechanochemical reaction, the intimate mixing and grinding of solid reactants create localized "hot spots" with high pressure and temperature, providing the necessary activation energy for the reaction to proceed. This direct energy input circumvents the need for a solvent to dissolve and bring reactants together. Several approaches to mechanochemical amide synthesis have been developed, including the use of coupling reagents or direct reaction between esters and an ammonia source.[7]
B. Application Note: Mechanochemical Synthesis of Primary Amides via Ball Milling
This protocol details the synthesis of primary amides from esters using calcium nitride as a solid, safe source of ammonia, a method that avoids the challenges of handling gaseous reagents in a ball mill.[7][8]
Workflow Diagram:
Caption: Workflow for mechanochemical synthesis of primary amides.
Protocol: Synthesis of Rufinamide (an antiepileptic drug) as a model [7]
-
Reactant Preparation: In a stainless-steel grinding jar, combine the corresponding ester of rufinamide, calcium nitride (Ca₃N₂), and a catalytic amount of ethanol. The ethanol acts as a liquid-assisted grinding (LAG) agent to facilitate the reaction.
-
Milling: Place the grinding jar in a planetary ball mill and mill at a specified frequency (e.g., 25 Hz) for 30-60 minutes. The milling process provides the mechanical energy required for the reaction.
-
Reaction Quenching and Workup: After milling, carefully open the grinding jar in a well-ventilated fume hood. Transfer the solid reaction mixture to a beaker and quench with a dilute aqueous solution of hydrochloric acid (HCl) to neutralize any unreacted calcium nitride and hydrolyze the intermediate species.
-
Product Isolation: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The desired primary amide product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with distilled water, and dry under vacuum to obtain the pure primary amide. This method often yields products of high purity without the need for column chromatography.[7]
Data Summary:
| Ester Substrate | Reaction Time (min) | Yield (%) | Reference |
| Aromatic Esters | 30-60 | 85-95 | [7] |
| Heteroaromatic Esters | 30-60 | 80-92 | [7] |
| Aliphatic Esters | 30-60 | 75-90 | [7] |
II. Microwave-Assisted Synthesis: Rapid and Efficient Heating
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly and uniformly heat reaction mixtures, leading to dramatic reductions in reaction times and often improved yields compared to conventional heating methods.[9][10][11]
A. Principle of Microwave-Assisted Amide Synthesis
Microwave energy directly interacts with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat. This efficient and localized heating accelerates the reaction rate significantly. In solvent-free microwave-assisted synthesis, the reactants themselves absorb the microwave energy, eliminating the need for a solvent.[9][12]
B. Application Note: Catalyst-Free Microwave-Assisted Acetylation of Amines
This protocol describes a rapid and efficient method for the synthesis of N-acetamides by the direct reaction of amines with an acetyl donor under solvent-free microwave irradiation.[9]
Workflow Diagram:
Caption: Workflow for microwave-assisted N-acetamide synthesis.
Protocol: General Procedure for N-Acetamide Synthesis [9][13]
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the amine and the acetyl donor (e.g., acetic anhydride or isopropenyl acetate). No catalyst is required for this transformation.[9]
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specified power (e.g., 160-320 W) for a short duration (e.g., 30-60 seconds). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Product Isolation and Purification: After completion of the reaction, allow the mixture to cool to room temperature. The resulting solid mass can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/n-hexane, to afford the pure N-acetamide.[13]
Data Summary:
| Amine Substrate | Acetyl Donor | Reaction Time (s) | Yield (%) | Reference |
| Aromatic Amines | Acetic Anhydride | 30-60 | 90-98 | [13] |
| Heterocyclic Amines | Acetic Anhydride | 30-60 | 85-95 | [13] |
| Aliphatic Amines | Isopropenyl Acetate | 60-120 | 88-96 | [9] |
III. Solid-State Catalysis: Heterogeneous and Homogeneous Approaches
Solid-state reactions, conducted in the absence of a solvent, offer numerous advantages in terms of reduced waste, simplified workup, and potential for catalyst recycling.[4]
A. Principle of Solid-State Catalytic Amidation
In these reactions, a catalyst, either solid (heterogeneous) or a small amount of a liquid/low melting solid (homogeneous), facilitates the amide bond formation between the reactants in their solid state. The reaction can be initiated by simple grinding or heating.
B. Application Note 1: Iron(III) Chloride-Catalyzed Direct Amidation of Esters
This protocol details a solvent-free direct amidation of esters using the inexpensive and readily available Lewis acid catalyst, iron(III) chloride (FeCl₃).[1]
Protocol: General Procedure for FeCl₃-Catalyzed Amidation [1]
-
Reactant and Catalyst Mixing: In a reaction vial, combine the ester, the amine, and iron(III) chloride (15 mol%).
-
Heating: Heat the reaction mixture at 80 °C with stirring for the appropriate amount of time (typically 1.5–12 hours).
-
Workup and Purification: After the reaction is complete (monitored by TLC), the crude product can be purified by column chromatography on silica gel to yield the desired amide.
C. Application Note 2: Boric Acid-Catalyzed Amidation of Carboxylic Acids with Urea
This method provides a simple, efficient, and solvent-free procedure for the synthesis of amides from carboxylic acids using urea as the ammonia source and boric acid as a catalyst.[14][15]
Workflow Diagram:
Caption: Workflow for boric acid-catalyzed solid-state amidation.
Protocol: General Procedure for Boric Acid-Catalyzed Amidation [14][15]
-
Reactant Preparation: In a mortar, combine the carboxylic acid, urea, and boric acid. The recommended ratio is 1.5 times the weight of the acid for urea and 0.4 times for boric acid.[15]
-
Trituration: Thoroughly mix and grind the reactants using a pestle for 2-5 minutes.
-
Direct Heating: Transfer the triturated mixture to a beaker and heat it directly on a hot plate at 160-180 °C for 10-30 minutes. The mixture will melt and then solidify as the product forms.
-
Workup: After cooling, add an aqueous ammonia solution to the crude product and heat with stirring to remove any unreacted acid.
-
Purification: Filter the mixture and wash the collected solid product with distilled water to remove residual boric acid. Dry the product at room temperature to obtain the corresponding amide in high purity.[15]
Data Summary:
| Starting Material | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Esters + Amines | FeCl₃ | 80 | 1.5-12 h | 47-99 | [1] |
| Carboxylic Acids + Urea | Boric Acid | 160-180 | 10-30 min | Good | [14][15] |
| Amines + Acetic Anhydride | CaCl₂ | Room Temp | 10-30 min | 90-97 |
IV. Conclusion and Future Outlook
The transition to solvent-free synthesis methods for acetamide derivatives represents a significant step forward in sustainable pharmaceutical manufacturing.[4] The techniques outlined in this guide—mechanochemistry, microwave-assisted synthesis, and solid-state catalysis—offer practical, efficient, and environmentally responsible alternatives to traditional solvent-based approaches. By embracing these green chemistry principles, researchers and drug development professionals can not only reduce the environmental footprint of their work but also potentially accelerate the discovery and development of new medicines. Further research and development in this area, including the exploration of continuous flow mechanochemical processes and the discovery of novel, recyclable catalysts, will continue to expand the toolkit for sustainable amide bond formation.
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Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. Molecules. URL: [Link]
-
A green chemistry perspective on catalytic amide bond formation. UCL Discovery. URL: [Link]
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Mechanochemical Synthesis of Primary Amides. PMC. URL: [Link]
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Mechanochemical Extrusion for Sustainable Synthesis of Amides and Amines via the Leuckart Reaction. ACS Publications. URL: [Link]
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The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals. PharmaFeatures. URL: [Link]
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An efficient mechanochemical synthesis of amides and dipeptides using 2,4,6-trichloro-1,3,5-triazine and PPh3. RSC Publishing. URL: [Link]
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Scalable Mechanochemical Synthesis of Amides Using Bead Milling Technology. ChemRxiv. URL: [Link]
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Mechanochemical Synthesis of Primary Amides. Organic Chemistry Portal. URL: [Link]
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A Sustainable Green Enzymatic Method for Amide Bond Formation. MDPI. URL: [Link]
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Biocatalytic amide bond formation. Green Chemistry (RSC Publishing). URL: [Link]
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An efficient and cost effective synthesis of acetamides catalyzed by calcium chloride. Indian Journal of Chemistry. URL: [Link]
-
A sustainable metal and base-free direct amidation of esters using water as a green solvent. RSC Advances. URL: [Link]
-
solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace. URL: [Link]
-
Microwaves-assisted solvent-free synthesis of N-acetamides by amidation or aminolysis. ResearchGate. URL: [Link]
-
Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation. Chemistry – An Asian Journal. URL: [Link]
-
Recent developments in solvent-free multicomponent reactions: a perfect synergy for eco-compatible organic synthesis. RSC Publishing. URL: [Link]
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Solventless reaction in green chemistry. Slideshare. URL: [Link]
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Solvent-Free Solution Boosts Drug Bioavailability. Mirage News. URL: [Link]
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Eco-Friendly, Catalyst and Solvent-Free, Synthesis of Acetanilides and N-Benzothiazole-2-yl-acetamides. ResearchGate. URL: [Link]
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The most used solvents for lipase catalysed amidation reactions in the... ResearchGate. URL: [Link]
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Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis. CEM Corporation. URL: [Link]
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Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. OAText. URL: [Link]
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Synthesis, Structure and Electrochemical Properties of Acetamide- and Caprolactam-Containing Silicon Catecholates. MDPI. URL: [Link]
-
Catalyst Free Synthesis of N-(1,3-Dioxoisoindolin-4-Yl)Acetamide Derivatives using Water and. Der Pharma Chemica. URL: [Link]
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ResearchGate. URL: [Link]
-
solvent-free synthesis of amide: a novel technique of green chemistry. ResearchGate. URL: [Link]
- Process for the preparation of an acetamide derivative. Google Patents.
-
Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. PMC. URL: [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. URL: [Link]
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. PMC. URL: [Link]
Sources
- 1. Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals - PharmaFeatures [pharmafeatures.com]
- 5. Solventless reaction in green chemistry | PPTX [slideshare.net]
- 6. mdpi.com [mdpi.com]
- 7. Mechanochemical Synthesis of Primary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanochemical Synthesis of Primary Amides [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. ajrconline.org [ajrconline.org]
- 11. mdpi.com [mdpi.com]
- 12. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
- 13. oatext.com [oatext.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
Technical Application Note: Storage & Handling of N-(2,3-dimethoxyphenyl)acetamide
This Application Note provides a rigorous technical framework for the storage, handling, and stability maintenance of N-(2,3-dimethoxyphenyl)acetamide .
This guide is designed for medicinal chemists and pharmacologists. Given that the 2,3-isomer is less commercially ubiquitous than its 2,5- or 3,4-analogs, this protocol synthesizes data from structural homologs and standard organic practice to ensure maximum stability and experimental reproducibility.[1][2]
Chemical Identity & Physicochemical Profile
N-(2,3-dimethoxyphenyl)acetamide is an acetanilide derivative characterized by an electron-rich aromatic ring due to the ortho- and meta-methoxy substituents.[1][2] This structural feature dictates its storage requirements, as electron-rich systems are susceptible to slow oxidative degradation.[1][2]
| Property | Specification | Notes |
| Chemical Name | N-(2,3-dimethoxyphenyl)acetamide | Synonyms: 2',3'-Dimethoxyacetanilide |
| Molecular Formula | C₁₀H₁₃NO₃ | |
| Molecular Weight | 195.22 g/mol | |
| Physical State | Crystalline Solid | Typically white to off-white needles/powder.[1][2][3] |
| Solubility | DMSO, Ethanol, Methanol, DCM | Insoluble in water.[1][2] |
| LogP (Predicted) | ~1.3 - 1.5 | Lipophilic; cell-permeable.[1][2] |
| Melting Point | Range varies by purity | Predicted range: 80–135°C (Analogous to 2,5-isomer MP: 132°C).[1][2] |
Stability Assessment & Hazard Analysis
Mechanisms of Degradation
While acetamides are generally resistant to hydrolysis under neutral conditions, the 2,3-dimethoxy substitution pattern introduces specific risks:
-
Oxidative Discoloration: The electron-donating methoxy groups activate the phenyl ring.[1][2] Prolonged exposure to air and light can lead to the formation of quinoid-like impurities (observed as a pink/brown tint).[1][2]
-
Hygroscopicity: While not deliquescent, the amide bond can hydrogen bond with atmospheric moisture, complicating precise weighing for sub-millimolar stock solutions.[1][2]
Safety & PPE (GHS Standards)
-
Signal Word: WARNING
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][2]
-
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.[1][2] Handle powder in a fume hood to avoid inhalation.[1][2]
Storage Protocols
To maximize shelf-life and compound integrity, a tiered storage strategy is required.[1][2]
Tier 1: Solid State Storage (Long-Term)
-
Temperature: -20°C is optimal; 4°C is acceptable for <3 months.
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.[1][2]
-
Container: Amber glass vials with PTFE-lined screw caps.[1][2] Avoid clear glass to prevent photo-oxidation.[1][2]
-
Desiccation: Store vials inside a secondary container (desiccator or sealed bag) with silica gel packets.
Tier 2: Solubilized Storage (Stock Solutions)
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).[1][2]
-
Stability: Stable at -20°C for up to 6 months.
-
Freeze/Thaw: Limit to <5 cycles. Aliquot stocks into single-use volumes (e.g., 20 µL or 50 µL) to avoid repeated temperature stress.
Visual Workflow: Storage Decision Logic
Figure 1: Decision tree for optimal storage conditions based on physical state.
Handling & Solubilization Protocol
Preparation of 10 mM Stock Solution
-
Reagents: Anhydrous DMSO (Sigma-Aldrich or equivalent).
-
Calculation:
[1][2] -
Procedure:
-
Weigh ~2 mg of N-(2,3-dimethoxyphenyl)acetamide into a tared amber microcentrifuge tube.
-
Calculate exact DMSO volume required based on actual mass.[1][2]
-
Sonicate for 1-2 minutes if dissolution is slow (warm water bath <37°C is permissible).
-
Inspect visually: Solution must be clear and colorless.[1][2]
-
Serial Dilution for Bioassays
Critical Note: The compound is insoluble in water.[1][2] When diluting into aqueous media (e.g., cell culture media), ensure the final DMSO concentration is <0.5% (or as tolerated by your cell line) to prevent solvent toxicity.[1][2]
Precipitation Risk: A "crash-out" may occur if the high-concentration DMSO stock is added directly to cold media.[1][2]
-
Best Practice: Perform an intermediate dilution in media without serum first, or add stock dropwise to rapidly stirring media at room temperature.
Quality Control & Validation
Before critical experiments, validate compound purity, especially if the solid has turned off-white.[1][2]
HPLC Purity Check Method
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[1][2]
-
Acceptance Criteria: Single peak >95% area integration.
Synthesis Verification (If Reference Standard Unavailable)
If you synthesized this compound (e.g., via acetylation of 2,3-dimethoxyaniline), confirm identity via NMR.[1][2]
-
1H NMR (DMSO-d6): Look for:
Emergency Procedures
| Incident | Protocol |
| Skin Contact | Wash with soap and copious water.[1][2] If irritation persists, seek medical attention. |
| Eye Contact | Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses.[1][2] |
| Spill (Solid) | Sweep up without creating dust.[1][2] Place in chemical waste container. |
| Spill (Liquid) | Absorb with sand or vermiculite.[1][2] Clean surface with ethanol.[1][2] |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 77015, N-(2,5-Dimethoxyphenyl)acetamide (Isomer Analog).[1][2] Retrieved from [Link]
-
NIST Chemistry WebBook. Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- (Structural Analog Data). SRD 69.[1][2] Retrieved from [Link][1][2]
-
Organic Syntheses. General Procedures for Acetylation of Anilines. Coll. Vol. 3, p. 328.[1][2] (Standard synthetic validation). Retrieved from [Link]
Sources
Troubleshooting & Optimization
troubleshooting low purity in N-(2,3-dimethoxyphenyl)acetamide crystallization
Topic: Troubleshooting Low Purity & Crystallization Failures Ticket ID: #CRYST-23-DMA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering purity issues with
This guide replaces generic advice with a rigorous, tiered troubleshooting protocol designed to isolate and eliminate these specific failure modes.
Tier 1: Diagnostic Matrix
Identify your specific failure mode before proceeding.
| Symptom | Visual Indicator | Root Cause | Immediate Action |
| Color Impurity | Product is grey, purple, or brown (instead of white/colorless). | Oxidation of 2,3-dimethoxyaniline to quinoid/azo species. | Go to Module A (Carbon Treatment). |
| Oiling Out | Solution turns cloudy/milky; oily droplets form at bottom; no crystals.[1] | Supersaturation exceeds the metastable limit; MP depression by impurities. | Go to Module B (Seeding & Solvent Control). |
| Chemical Impurity | NMR shows extra aromatic signals or broad singlet at | Unreacted starting material (aniline) or trapped solvent. | Go to Module C (Acid Wash Workup). |
Module A: Eliminating Color Impurities (Oxidation)
The Problem: Electron-rich anilines (like 2,3-dimethoxyaniline) oxidize rapidly in air to form dark, conjugated impurities. These impurities adsorb onto the crystal surface, inhibiting growth and causing discoloration.
The Fix: Activated Carbon Treatment with Hot Filtration.[2][3]
Protocol 1: Carbon Decontamination
Use this protocol if your crude solid is dark.
-
Dissolution: Dissolve crude solid in boiling Ethanol (95%) . Use the minimum amount required to dissolve the solid plus 10% excess.
-
Note: Do not use water yet.
-
-
Adsorption: Remove from heat source (to prevent boil-over). Add Activated Carbon (5-10 wt% of crude mass).
-
Digestion: Return to gentle reflux for 5-10 minutes.
-
Hot Filtration: Filter the hot mixture through a pre-warmed Celite pad or sintered glass funnel.
-
Critical Step: The receiving flask must be warm to prevent premature crystallization on the glass.
-
-
Result: The filtrate should be pale yellow or colorless. If still dark, repeat.
Module B: Solving "Oiling Out" (Phase Separation)
The Problem: "Oiling out" occurs when the solute separates as a liquid phase before it crystallizes.[1][2][3][4][5][6][7][8][9] This happens because the oil-rich phase is thermodynamically more stable than the crystal phase at that specific temperature/concentration, often exacerbated by impurities lowering the melting point.[1]
The Fix: Controlled Supersaturation via the "Cloud Point" Method.
Protocol 2: The Ethanol/Water Cloud Point Crystallization
Standard recrystallization often fails here. Use this modified procedure.
-
Primary Solvent: Dissolve the purified (carbon-treated) solid in the minimum amount of boiling Ethanol .
-
Secondary Solvent Addition: While maintaining a gentle boil, add hot Water dropwise.
-
Stop point: Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
-
Clarification: Add a few drops of hot Ethanol to just clear the turbidity.
-
Nucleation (The Critical Step):
-
Harvest: Once substantial crystallization occurs at room temperature, cool to 0-4°C to maximize yield. Filter and wash with cold 20% EtOH/Water.
Module C: Chemical Purification (Removing Starting Material)
The Problem: Acylation is rarely 100% complete. Unreacted 2,3-dimethoxyaniline is difficult to remove by crystallization alone because it co-crystallizes with the amide.
The Fix: Exploiting Basicity. Amides are neutral; Anilines are basic.
Protocol 3: The Acid Wash "Reset"
Perform this BEFORE crystallization if NMR shows starting material (>2%).
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate .
-
Extraction: Wash the organic layer twice with 1M HCl (aq) .
-
Mechanism:[9] The HCl protonates the unreacted 2,3-dimethoxyaniline, turning it into the water-soluble hydrochloride salt (
). The neutral amide remains in the Ethyl Acetate.
-
-
Neutralization: Wash the organic layer once with Saturated
(to remove residual acid) and once with Brine. -
Drying: Dry over
, filter, and evaporate. -
Proceed: Take the resulting solid to Module B for final crystallization.
Visual Troubleshooting Guides
Figure 1: The Troubleshooting Logic Flow
Follow this decision tree to determine your workflow.
Caption: Decision matrix for isolating the correct purification protocol based on observed impurities.
Figure 2: Mechanism of "Oiling Out" vs. Crystallization
Understanding why the liquid phase forms helps you prevent it.
Caption: Oiling out occurs when the solution enters a liquid-liquid immiscibility region before hitting the crystal nucleation point. Seeding bypasses this.
Frequently Asked Questions (FAQ)
Q: I don't have Ethanol. Can I use other solvents? A: Yes. Toluene is an excellent alternative for acetanilides. It has a high boiling point and dissolves the impurities well. Recrystallize by dissolving in boiling toluene and adding Hexane or Heptane until cloudy. However, Ethanol/Water is generally preferred for "green" chemistry and ease of removal.
Q: My yield is very low (<40%). Where is my product? A: It is likely in the mother liquor.
-
Check the filtrate by TLC.[10]
-
If product is present, evaporate the solvent to half-volume and cool again (Second Crop).
-
Warning: The second crop is usually less pure than the first.
Q: Why does the product turn pink after sitting on the shelf? A: This indicates trace aniline remained in the crystal lattice and is oxidizing over time. You must perform the Acid Wash (Module C) and re-crystallize. Amides themselves are stable; the pink color is a "telltale" sign of impure starting material.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- Perrin, D. D.; Armarego, W. L. F.Purification of Laboratory Chemicals, 3rd Ed. Pergamon Press, 1988. (Specific data on purifying anilines and acetamides).
-
Rice, J. et al. "Recrystallization of Acetanilide: Troubleshooting Oiling Out." Journal of Chemical Education, 2022 .
-
PubChem Compound Summary. "N-(2,3-dimethoxyphenyl)acetamide."[11] National Center for Biotechnology Information. [Link]
-
Sigma-Aldrich/Merck. "Crystallization of Organic Compounds: Troubleshooting Guide."
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Preparation of acetanilide [cs.gordon.edu]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. iucrdata.iucr.org [iucrdata.iucr.org]
- 8. N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. PubChemLite - N-(2,3-dimethoxyphenyl)acetamide (C10H13NO3) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Impurity Profiling for N-(2,3-dimethoxyphenyl)acetamide
[1]
Executive Summary & Molecule Context
User Query: "I am observing undefined peaks in my HPLC chromatogram for N-(2,3-dimethoxyphenyl)acetamide. How do I identify them?"
Technical Context: N-(2,3-dimethoxyphenyl)acetamide is a sterically congested acetanilide derivative.[1] The presence of methoxy groups at the 2- and 3-positions creates steric hindrance near the nitrogen atom.[1] This structural reality dictates the impurity profile, often leading to incomplete acetylation (residual starting material) or requiring forcing conditions that generate over-acylated byproducts.
This guide categorizes impurities into Process Impurities (arising from synthesis) and Degradation Products (arising from storage), providing a logic-based framework for identification.[1]
Impurity Origin Map (Visual Workflow)
The following diagram maps the synthesis pathway to potential impurities. Use this to correlate your synthesis conditions with observed peaks.
Caption: Figure 1. Impurity genesis pathways. Red nodes indicate species that may trigger toxicity alerts (anilines).[1]
Troubleshooting Guide: The "Ghost" Peaks
Issue 1: The Early Eluter (Fronting/Tailing Peak)
Symptom: A peak eluting before the main product (lower Retention Time) that may turn pink/brown in the flask over time.[1] Likely Identity: 2,3-Dimethoxyaniline (Starting Material) [1]
| Diagnostic Question | Technical Explanation | Verification Protocol |
| Why is it there? | The 2,3-dimethoxy substitution pattern creates steric bulk, slowing the nucleophilic attack of the amine on the acetylating agent.[1] Incomplete reaction is common. | TLC/Color Test: Spot on TLC. Aniline derivatives often darken (oxidize) or fluoresce differently than the amide.[1] |
| Why does it tail? | Free amines interact strongly with residual silanols on C18 columns, causing peak tailing. | Mobile Phase Check: Ensure your buffer pH is >7 (to keep it neutral) or <3 (to fully protonate it), though pH >7 is risky for silica columns.[1] |
Issue 2: The "Double" Trouble (Late Eluter)
Symptom: A peak eluting after the main product (Higher Retention Time).[1] Likely Identity: N,N-Diacetyl-2,3-dimethoxyaniline [1]
| Diagnostic Question | Technical Explanation | Verification Protocol |
| Why is it there? | If you used excess acetic anhydride or high temperatures (reflux) to force the reaction, the amide nitrogen can be acylated a second time.[1] | NMR Check: Look for two methyl singlet peaks in the 1.8–2.2 ppm region (acetyl groups) instead of one. |
| Why does it elute late? | The second acetyl group removes the hydrogen bond donor (N-H), significantly increasing lipophilicity. | LC-MS: Look for Mass [M+H]⁺ = 238.1 (Target is 196.1).[1] The shift of +42 Da confirms acetylation. |
Issue 3: The "Twin" Shoulder
Symptom: A peak very close to the main peak, appearing as a shoulder or split peak. Likely Identity: Regioisomer (e.g., N-(2,6-dimethoxyphenyl)acetamide) [1]
| Diagnostic Question | Technical Explanation | Verification Protocol |
| Why is it there? | The starting aniline (2,3-dimethoxy) is often synthesized from veratrole.[1] If the nitration/reduction sequence lacked specificity, 2,6- or 3,4- isomers may be present.[1] | 1H NMR (Coupling): Analyze the aromatic region. 2,3-substitution shows a specific splitting pattern (triplet/doublet mix).[1] Isomers will show different coupling constants ( |
Analytical Data & Specifications
Use the table below to cross-reference your experimental data.
Table 1: Predicted Impurity Profile & Characteristics
| Compound Name | Structure Type | Relative Retention (Est.)* | Mass (M+H)⁺ | Key Identification Feature |
| 2,3-Dimethoxyaniline | Starting Material | 0.4 – 0.6 (Early) | 154.1 | UV max shift vs. Amide; Oxidizes (colors) easily.[1] |
| N-(2,3-dimethoxyphenyl)acetamide | TARGET | 1.00 | 196.1 | Singlet ~2.1 ppm (3H, COCH3) |
| N,N-Diacetyl derivative | Over-reaction | 1.2 – 1.5 (Late) | 238.1 | Loss of N-H stretch in IR; +42 Da in MS.[1] |
| Acetic Acid | Reagent Byproduct | < 0.2 (Void Volume) | 61.0 | Elutes in void; acidic smell; usually removed in workup.[1] |
| Regioisomers | Contaminant | 0.95 – 1.05 | 196.1 | Identical Mass; requires NMR or high-res HPLC to resolve.[1] |
*Note: Relative Retention Time (RRT) varies by column and gradient.[1] These are estimates based on standard C18 polarity logic.
Step-by-Step Validation Protocols
Protocol A: HPLC Method for Separation
Use this method to resolve the target from the starting aniline.
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 150mm x 4.6mm, 3.5µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Keeps amine protonated/sharp).[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0 min: 5% B
-
15 min: 95% B
-
20 min: 95% B
-
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[1]
Protocol B: Rapid "Spot" Test for Hydrolysis
If you suspect your sample degraded during storage:
Decision Tree: Identification Workflow
Follow this logic path to identify your unknown peak.
Caption: Figure 2. Logic flow for identifying impurities based on HPLC and Mass Spectrometry data.
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard protocols for acetylation of anilines and purification).
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] [1]
-
PubChem Database. (n.d.).[1] Compound Summary: N-(2,3-dimethoxyphenyl)acetamide.[1] National Center for Biotechnology Information. Retrieved from [Link]
-
Dolan, J. W. (2002).[1] HPLC Troubleshooting: Peak Tailing. LCGC North America. (Reference for amine tailing mechanisms).
Disclaimer: This guide is intended for research and development purposes only. All synthesis and analysis should be conducted by qualified personnel in a controlled laboratory environment.
Technical Support Center: Stability Profiling of N-(2,3-dimethoxyphenyl)acetamide
Case Reference: pH-Dependent Hydrolysis & Degradation Kinetics Compound: N-(2,3-dimethoxyphenyl)acetamide (Also known as 2',3'-dimethoxyacetanilide) CAS: 121639-09-6 Molecular Formula: C10H13NO3[1]
Executive Summary: The pH Stability Profile
Status: Stable at Neutral pH (5.0 – 8.0). Risk Level: High in strong acidic (pH < 2) and strong alkaline (pH > 10) environments.[1]
N-(2,3-dimethoxyphenyl)acetamide is an acetanilide derivative.[1] Its stability is governed by the amide bond's susceptibility to hydrolysis. Unlike unsubstituted acetanilide, the 2,3-dimethoxy substitution pattern exerts a protective "ortho-effect," providing steric hindrance that slightly retards hydrolysis compared to the parent molecule.[1] However, prolonged exposure to extreme pH will inevitably cleave the molecule into 2,3-dimethoxyaniline and acetic acid .
Quick Reference: Stability Zones
| pH Range | Stability Status | Dominant Mechanism | Observed Half-Life ( |
| < 2.0 | Unstable | Acid-Catalyzed Hydrolysis ( | Hours to Days (Temp.[1] dependent) |
| 2.0 – 5.0 | Meta-Stable | Slow Protonation | Days to Weeks |
| 5.0 – 8.0 | Stable | Negligible Reaction | Months to Years |
| 8.0 – 10.0 | Meta-Stable | Slow Nucleophilic Attack | Days to Weeks |
| > 10.0 | Unstable | Base-Catalyzed Hydrolysis ( | Hours (Rapid at high temp) |
*Note: Half-lives are estimated based on structure-activity relationships (SAR) of ortho-substituted acetanilides at 25°C.[1]
Diagnostic & Troubleshooting Guide
Use this module to diagnose unexpected degradation in your experiments.
Issue 1: "My sample solution turned yellow/brown overnight."
-
Diagnosis: Oxidative Instability of Hydrolysis Products.
-
The Science: If the amide bond hydrolyzes, it releases 2,3-dimethoxyaniline . Anilines are electron-rich and highly susceptible to air oxidation, forming colored quinoid-like impurities (often yellow, orange, or brown).[1]
-
Immediate Action: Check the pH of your solution. If it drifted away from neutral, hydrolysis likely occurred, followed by oxidation of the amine byproduct.
-
Fix: Re-prepare the sample in a buffered solution (pH 6-7) and store under inert gas (Nitrogen/Argon) if long-term storage is required.
Issue 2: "I see a new peak at RRT ~0.8 in my HPLC chromatogram."
-
The Science: In acidic mobile phases (e.g., 0.1% TFA), the amide can hydrolyze if left in the autosampler for extended periods (24h+). The new peak is likely 2,3-dimethoxyaniline .
-
Verification: The impurity peak should have a UV spectrum distinct from the parent (aniline absorption is typically red-shifted compared to the acetamide).
-
Fix: Ensure autosampler temperature is low (4°C). If the method requires acidic conditions, analyze samples immediately after preparation.
Issue 3: "The compound precipitated upon adding NaOH."
-
Diagnosis: Solubility Crash or Product Formation. [1]
-
The Science: While amides have moderate polarity, the hydrolysis product (2,3-dimethoxyaniline) is less soluble in highly basic aqueous media than the ionized acetate byproduct. Alternatively, the "salting out" effect of high NaOH concentrations can precipitate the parent compound.
-
Fix: Use a co-solvent (Acetonitrile or Methanol) to maintain solubility during stress testing.
Mechanism of Action (Visualized)
Understanding the degradation pathway is critical for interpreting LC-MS data. The following diagram illustrates the parallel pathways for Acid and Base hydrolysis.
Figure 1: Dual-pathway hydrolysis mechanism.[1] Note that both pathways yield the same primary degradants, but via different transition states.
Standard Operating Procedure: Forced Degradation Protocol
Objective: Empirically determine the stability of N-(2,3-dimethoxyphenyl)acetamide in your specific formulation matrix.
Materials Required
-
Stock Solution: 1 mg/mL of compound in Acetonitrile.
-
Acid Stress Media: 0.1 N HCl and 1.0 N HCl.
-
Base Stress Media: 0.1 N NaOH and 1.0 N NaOH.
-
Neutral Control: Phosphate Buffer (pH 7.0).
-
Quenching Solutions: 0.1 N NaOH (for acid samples) and 0.1 N HCl (for base samples).
Step-by-Step Workflow
-
Preparation:
-
Aliquot 1.0 mL of Stock Solution into five separate 10 mL volumetric flasks.
-
-
Stress Induction:
-
Flask 1 (Acid): Add 1.0 mL 0.1 N HCl.
-
Flask 2 (Base): Add 1.0 mL 0.1 N NaOH.
-
Flask 3 (Control): Add 1.0 mL Water/Buffer.
-
Note: Keep remaining flasks for thermal stress or higher concentrations if needed.
-
-
Incubation:
-
Incubate at 60°C for 4 hours . (Amides are relatively stable; room temperature might not show degradation quickly).
-
-
Quenching (CRITICAL):
-
After incubation, cool to room temperature.
-
Immediately neutralize Flask 1 with 1.0 mL 0.1 N NaOH.
-
Immediately neutralize Flask 2 with 1.0 mL 0.1 N HCl.
-
Why? Quenching stops the reaction and prevents column damage during HPLC analysis.
-
-
Dilution & Analysis:
-
Dilute all flasks to volume with Mobile Phase.
-
Inject onto HPLC (C18 Column, Gradient Water/ACN with 0.1% Formic Acid).
-
Acceptance Criteria
-
Mass Balance: The sum of the Parent Peak area + Degradant Peak areas (corrected for response factors) should equal 95-105% of the Control area.
Frequently Asked Questions (FAQs)
Q: Does the 2,3-dimethoxy group make this compound more or less stable than standard acetanilide?
A: Generally, more stable .[1] The methoxy group at the 2-position (ortho) creates steric hindrance . This physical bulk blocks the approach of water or hydroxide ions to the carbonyl carbon, slowing down the reaction rate (
Q: Can I use DMSO as a solvent for pH studies? A: Yes, but be cautious. DMSO is aprotic and can enhance the nucleophilicity of hydroxide ions in basic conditions, potentially accelerating degradation rates artificially compared to aqueous buffers. For pH profiling, a Water/Methanol or Water/Acetonitrile mixture is preferred.
Q: I need to run a reaction at pH 1. Is this compound compatible? A: Only for short durations (minutes) at low temperatures (< 10°C).[1] If the reaction requires heat (> 40°C) and low pH, you will likely lose significant material to hydrolysis. Monitor the formation of the aniline byproduct by TLC or LC-MS.
References
-
Guthrie, J. P. (1974). Hydrolysis of esters and amides: Partitioning of tetrahedral intermediates. Journal of the American Chemical Society. (Foundational text on amide hydrolysis mechanisms and tetrahedral intermediates).[1]
-
Sotomayor, C. P., et al. (2009).[1] The mechanism of alkaline hydrolysis of amides: a comparative computational and experimental study. Journal of Physical Organic Chemistry. (Discusses electronic effects on acetanilide stability).[1]
-
Tillett, J. G. (1970). Acid catalysed hydrolysis of substituted acetanilides. Journal of the Chemical Society B. (Specific data on substituent effects in acetanilide hydrolysis).
-
Study.com. Hydrolysis of Acetanilide: Mechanism & Explanation. (General mechanism verification).
Sources
Validation & Comparative
Comparative FTIR Analysis Guide: N-(2,3-dimethoxyphenyl)acetamide
Executive Summary & Technical Context
N-(2,3-dimethoxyphenyl)acetamide is a critical intermediate in the synthesis of various pharmaceutical scaffolds, particularly in the development of isoquinoline alkaloids and specific GPCR ligands. In drug development, the purity of this acetanilide derivative is paramount.
The primary challenge in characterizing this compound is not merely identifying the functional groups, but distinguishing it from its regioisomers (e.g., 2,4- or 2,5-dimethoxy analogs) and ensuring complete conversion from its precursor, 2,3-dimethoxyaniline .
This guide provides a comparative FTIR analysis, moving beyond basic peak assignment to a causal analysis of vibrational modes. We utilize the specific substitution pattern (1,2,3-trisubstituted benzene) to establish a self-validating identification protocol.
Mechanistic Insight: The "Ortho" Effect
To interpret the spectrum accurately, one must understand the molecular environment. The 2,3-dimethoxy substitution pattern creates a unique steric and electronic environment for the amide group.
-
Intramolecular Hydrogen Bonding: The amide proton (N-H) is situated ortho to a methoxy group (at position 2). This allows for the formation of a stable intramolecular hydrogen bond (
).-
Spectral Consequence: This locks the conformation, typically sharpening the N-H stretch and shifting it to a slightly lower frequency compared to non-hydrogen-bonded isomers (e.g., 3,4-dimethoxy).
-
-
Steric Twist: The bulk of the ortho-methoxy group forces the acetamido group slightly out of the plane of the phenyl ring.
-
Spectral Consequence: This reduces the conjugation between the nitrogen lone pair and the phenyl ring, increasing the double-bond character of the Carbonyl (C=O). Consequently, the Amide I band often appears at a higher wavenumber than in sterically unhindered acetanilides.
-
Comparative Data Analysis
A. Reaction Monitoring: Product vs. Precursor
The most common application is verifying the acetylation of 2,3-dimethoxyaniline.
| Vibrational Mode | Precursor: 2,3-Dimethoxyaniline | Product: N-(2,3-dimethoxyphenyl)acetamide | Diagnostic Shift / Status |
| N-H Stretch | Doublet (Sym/Asym)3350–3450 cm⁻¹ | Singlet 3250–3300 cm⁻¹ | Primary Indicator. Disappearance of the doublet confirms conversion of primary amine to secondary amide. |
| C=O Stretch | Absent | Strong (Amide I) 1660–1690 cm⁻¹ | Confirmation. Appearance of a strong band. Note: High frequency due to ortho steric twist. |
| N-H Bend | Scissoring ~1620 cm⁻¹ | Amide II 1530–1550 cm⁻¹ | Mixed mode (N-H bend + C-N stretch). Distinctive for secondary amides. |
B. Isomeric Differentiation: The Fingerprint Region
Distinguishing the 2,3-isomer from the 2,4- or 2,5-isomers relies on the C-H Out-of-Plane (OOP) Bending vibrations. This is the "fingerprint" of the substitution pattern.
-
2,3-Dimethoxy Pattern: The benzene ring is 1,2,3-trisubstituted. This leaves three adjacent hydrogen atoms (positions 4, 5, 6).
-
Alternative Patterns: 2,4-substitution leaves two adjacent hydrogens and one isolated hydrogen.
| Isomer | Substitution Pattern | Diagnostic C-H OOP Band (cm⁻¹) | Interpretation |
| 2,3-Dimethoxy (Target) | 3 Adjacent Hydrogens | 750 – 780 cm⁻¹ (Strong) | Validates the 1,2,3-substitution pattern. |
| 2,4-Dimethoxy | 2 Adjacent + 1 Isolated | ~800–860 cm⁻¹ (2 bands) | Presence of a band >800 cm⁻¹ suggests isomeric impurity. |
| 2,5-Dimethoxy | 2 Adjacent + 1 Isolated | ~800–850 cm⁻¹ | Distinct splitting pattern different from the target. |
Experimental Protocol: Self-Validating QC Workflow
Objective: Rapid identification and purity check using ATR-FTIR.
Equipment & Parameters
-
Instrument: FTIR Spectrometer with Diamond ATR accessory.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (Screening) or 64 (High Sensitivity).
-
Range: 4000 – 600 cm⁻¹.
Step-by-Step Methodology
-
Background Collection: Clean the crystal with isopropanol. Collect air background. Validation: Ensure no peaks in 2800–3000 cm⁻¹ (hydrocarbon contamination).
-
Sample Loading: Place ~5 mg of solid N-(2,3-dimethoxyphenyl)acetamide on the crystal.
-
Pressure Application: Apply high pressure using the anvil. Expert Tip: For aromatic amides, poor contact yields noisy C-H stretches. Apply pressure until the Amide I peak absorbance > 0.1 A.
-
Spectral Acquisition: Collect sample spectrum.
-
Data Processing: Apply baseline correction if necessary. Do not smooth data in the fingerprint region (600–900 cm⁻¹) to preserve splitting patterns.
Decision Logic Visualization
The following diagram illustrates the logical flow for determining product quality based on the spectral data discussed above.
A Comparative Guide to the Mass Spectrometry Fragmentation of N-(2,3-dimethoxyphenyl)acetamide
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of N-(2,3-dimethoxyphenyl)acetamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to explore the underlying fragmentation mechanisms. By comparing the predicted fragmentation of the target analyte with experimental data from its structural isomer, N-(2,5-dimethoxyphenyl)acetamide, we offer a robust framework for structural elucidation and impurity identification.
Foundational Principles of EI-MS Fragmentation
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule. This process begins with the bombardment of the molecule by high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a high-energy molecular ion, also known as a radical cation (M+•). This molecular ion is often unstable and undergoes a series of predictable bond cleavages and rearrangements to dissipate this excess energy, generating a unique pattern of fragment ions.[1] The resulting mass spectrum serves as a molecular fingerprint.
Key fragmentation reactions relevant to N-(2,3-dimethoxyphenyl)acetamide include:
-
Alpha (α)-Cleavage: The bond adjacent to a heteroatom (like the nitrogen in the amide) or a functional group (like the carbonyl group) breaks. This is often a dominant fragmentation pathway for amides and ethers.[2]
-
Inductive Cleavage (Charge-Site Initiated): The presence of a charged site (the radical cation) can induce the cleavage of an adjacent bond, with the electron pair moving towards the charge to stabilize it.[1]
-
Neutral Loss: The elimination of small, stable neutral molecules such as carbon monoxide (CO), water (H₂O), ketene (CH₂=C=O), or formaldehyde (CH₂O) is a common process that results in a more stable fragment ion.[3]
Predicted Fragmentation Pathways for N-(2,3-dimethoxyphenyl)acetamide
The molecular ion of N-(2,3-dimethoxyphenyl)acetamide (C₁₀H₁₃NO₃) has a nominal mass of 195 u. Its fragmentation is dictated by the interplay between the acetamide group and the dimethoxy-substituted aromatic ring.
-
Formation of the Molecular Ion (m/z 195): The initial ionization event produces the radical cation M+• at m/z 195. Due to the stable aromatic system, this peak is expected to be clearly visible.[4]
-
Primary Fragmentation Routes:
-
Loss of Ketene (C₂H₂O): The most characteristic fragmentation for N-arylacetamides is the cleavage of the N-C(O) bond with a hydrogen rearrangement, leading to the elimination of a neutral ketene molecule (42 u). This is a highly favorable pathway that results in the formation of a stable 2,3-dimethoxyaniline radical cation. This is predicted to be the base peak or one of the most intense peaks in the spectrum.
-
Loss of a Methyl Radical (•CH₃): Alpha-cleavage at one of the methoxy groups can lead to the loss of a methyl radical (15 u). This results in a resonance-stabilized oxonium ion.
-
Loss of an Acetyl Radical (•COCH₃): Direct cleavage of the amide N-C bond can result in the loss of an acetyl radical (43 u).
-
The primary predicted fragmentation pathways are visualized below.
Caption: Predicted primary fragmentation routes for N-(2,3-dimethoxyphenyl)acetamide.
Comparative Analysis: The Isomer N-(2,5-Dimethoxyphenyl)acetamide
To substantiate our predictions, we can compare them with the known fragmentation data of the positional isomer, N-(2,5-dimethoxyphenyl)acetamide, available from the PubChem database.[5] This comparison is invaluable as the core functional groups are identical, with only the position of a methoxy group differing. Any shared fragments strongly support a common fragmentation mechanism, while differences can highlight the influence of substituent position.
| m/z Value | Predicted Identity for N-(2,3-dimethoxyphenyl)acetamide | Observed in N-(2,5-Dimethoxyphenyl)acetamide?[5] | Plausibility & Comments |
| 195 | Molecular Ion [M]+• | Yes (Parent Peak) | Confirms the molecular weight. Expected to be present for both isomers. |
| 153 | [M - CH₂CO]+• (Loss of ketene) | Yes (Major Peak) | This is a highly diagnostic fragment for the acetanilide core structure. Its presence in the isomer strongly supports its prediction as a major peak for our target. |
| 138 | [M - CH₂CO - CH₃]+ (Subsequent loss of methyl) | Yes (Major Peak) | This fragment arises from the m/z 153 ion losing a methyl radical from one of the methoxy groups. This is a logical and expected secondary fragmentation. |
| 180 | [M - CH₃]+ (Loss of methyl) | Not listed as a major peak | While mechanistically plausible, this pathway may be less favorable than the loss of ketene. |
| 110 | [m/z 138 - CO]+ (Loss of carbon monoxide) | Not listed as a major peak | Loss of CO from methoxy-substituted aromatic cations is a common process. This would represent a further fragmentation of the m/z 138 ion. |
The experimental data from the 2,5-isomer provides strong evidence that the dominant fragmentation pathway involves the initial loss of ketene to form an ion at m/z 153 , followed by the loss of a methyl radical to yield an ion at m/z 138 .
Proposed Comprehensive Fragmentation Scheme
Synthesizing the theoretical principles and the comparative data, we propose the following detailed fragmentation scheme for N-(2,3-dimethoxyphenyl)acetamide. The primary fragmentation is the loss of ketene, followed by sequential losses from the resulting dimethoxyaniline cation.
Caption: Detailed proposed fragmentation cascade for N-(2,3-dimethoxyphenyl)acetamide.
This scheme predicts the major observable ions will be at m/z 195 (M+•) , m/z 153 (Base Peak) , and m/z 138 . Further fragmentation could produce minor ions at m/z 110 and 95. A less favorable pathway might show a minor peak at m/z 180.
Experimental Verification Protocol: GC-MS Analysis
To empirically validate this proposed fragmentation pattern, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. This protocol is designed to be a self-validating system, providing clear separation and ionization.
Caption: Standard workflow for the GC-MS analysis of the target compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of N-(2,3-dimethoxyphenyl)acetamide standard.
-
Dissolve the sample in 1 mL of high-purity methanol in a clean glass vial.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Transfer the solution to a 2 mL glass autosampler vial with a septum cap.
-
-
GC-MS Parameters:
-
System: A standard benchtop GC-MS system (e.g., Agilent, Shimadzu, Thermo Fisher).
-
GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness non-polar column (e.g., HP-5MS, DB-5MS).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Splitless mode, with an injector temperature of 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50 - 300.
-
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to N-(2,3-dimethoxyphenyl)acetamide.
-
Extract the background-subtracted mass spectrum from this peak.
-
Identify the m/z values and relative intensities of the molecular ion and all major fragment ions.
-
Compare the experimental spectrum against the proposed fragmentation scheme and the data from the 2,5-isomer.
-
Conclusion
The fragmentation of N-(2,3-dimethoxyphenyl)acetamide under electron ionization is predicted to be a well-defined process dominated by the acetanilide structural core. The primary and most diagnostic fragmentation is the neutral loss of ketene (42 u) to produce a highly abundant ion at m/z 153 . Subsequent fragmentation of this ion via loss of a methyl radical (15 u) to yield an ion at m/z 138 is also highly probable. This predicted pattern is strongly supported by a comparative analysis with the known mass spectrum of its isomer, N-(2,5-dimethoxyphenyl)acetamide.[5] The provided GC-MS protocol offers a robust method for the empirical confirmation of this fragmentation pathway, enabling confident structural identification for researchers in analytical chemistry and drug development.
References
-
Zaikin, V. G., Borisov, R. S., & Luzhnov, V. V. (2001). Specific Electron Ionization-Induced Fragmentation of Secondary Alcohol Methoxyacetates. European Journal of Mass Spectrometry, 7(1), 63–67. [Link]
-
PubChem. (n.d.). N-(2,5-Dimethoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
-
Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]
-
PubChem. (n.d.). N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
-
SpectraBase. (n.d.). N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide. John Wiley & Sons, Inc. Retrieved February 21, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Harrison, A. G. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Toronto. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 21, 2026, from [Link]
-
Guo, C., Li, Z., Wang, R., & Si, Y. (2014). A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry. Rapid communications in mass spectrometry, 28(15), 1735–1741. [Link]
-
NIST. (n.d.). Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 21, 2026, from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
ResearchGate. (n.d.). A mechanistic study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion. [Link]
-
University of Helsinki. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [Link]
Sources
Technical Comparison: Melting Points of N-(2,3-dimethoxyphenyl)acetamide vs. Isomers
The following guide details the comparative analysis of N-(2,3-dimethoxyphenyl)acetamide and its isomers, focusing on melting point variations driven by structural isomerism.
Executive Summary
The melting point (MP) of N-(2,3-dimethoxyphenyl)acetamide and its isomers is governed by the interplay between molecular symmetry and steric hindrance (ortho-effect). While the 3,4- and 3,5-isomers exhibit higher melting points (>130 °C) due to efficient crystal packing and symmetry, the ortho-substituted isomers (2,3-, 2,4-, 2,5-) generally display lower melting points due to steric disruption of the amide planarity and potential intramolecular hydrogen bonding.
Structural Analysis & Mechanistic Insight
The core structure consists of an acetanilide scaffold with two methoxy groups. The position of these groups dictates the intermolecular forces holding the crystal lattice together.
The Ortho-Effect and Steric Hindrance
In isomers with a methoxy group at the 2-position (ortho), such as the 2,3-, 2,4-, 2,5-, and 2,6-isomers, the methoxy group sterically clashes with the carbonyl oxygen or the amide nitrogen of the acetamido group.
-
Consequence: This forces the amide group to rotate out of the plane of the phenyl ring, reducing
-conjugation and disrupting the planar stacking required for high lattice energy. -
Result: Lower melting points compared to meta/para isomers.
Symmetry and Packing Efficiency
-
3,5-Isomer: Highly symmetric (
symmetry axis). Symmetric molecules pack more efficiently in the crystal lattice, maximizing intermolecular Van der Waals interactions. This typically results in the highest melting point among isomers. -
3,4-Isomer: Lacks the steric bulk of ortho-substituents, allowing for planar packing and strong intermolecular hydrogen bonding (N-H
O=C), leading to a relatively high melting point.
Intramolecular Hydrogen Bonding
In 2-substituted isomers, an intramolecular hydrogen bond can form between the amide N-H and the ortho-methoxy oxygen. While this stabilizes the individual molecule, it competes with the intermolecular hydrogen bonds that hold the crystal together, further lowering the melting point.
Comparative Data: Melting Points
The following table synthesizes experimental data from chemical databases and literature. Note that the 2,3-isomer is less commonly characterized in open literature than its pharmacologically active counterparts (like the 3,4-isomer).
| Compound | Substitution Pattern | Melting Point (°C) | Structural Driver |
| N-(2,3-dimethoxyphenyl)acetamide | 2,3- (Ortho/Meta) | < 100 °C (Predicted) * | High Steric Hindrance + Asymmetry |
| N-(2,4-dimethoxyphenyl)acetamide | 2,4- (Ortho/Para) | 117 °C | Ortho-sterics partially offset by para-extension |
| N-(2,5-dimethoxyphenyl)acetamide | 2,5- (Ortho/Meta) | 89 – 93 °C | "Loose" packing due to asymmetric substitution |
| N-(3,4-dimethoxyphenyl)acetamide | 3,4- (Meta/Para) | 136 – 137 °C | No ortho-sterics; efficient stacking |
| N-(3,5-dimethoxyphenyl)acetamide | 3,5- (Meta/Meta) | ~157 °C | Highest Symmetry ; optimal lattice energy |
*Note: Direct experimental MP for the 2,3-isomer is rare in standard indexes. Based on the 2,5-isomer (89-93°C) and the "ortho effect," it is predicted to be in the 75–95°C range, similar to N-(5-allyl-2,3-dimethoxyphenyl)acetamide which melts at 78-79°C.
Experimental Protocol: Synthesis & Characterization
To verify these values or synthesize the 2,3-isomer for internal testing, use the following standardized acetylation protocol. This method minimizes di-acetylation and ensures high purity for accurate MP determination.
Reagents[1][2][3]
-
Substrate: 2,3-Dimethoxyaniline (or respective isomer)
-
Reagent: Acetic Anhydride (1.1 equiv)
-
Solvent: Glacial Acetic Acid (or Dichloromethane for milder conditions)
-
Catalyst: Sodium Acetate (optional, buffers reaction)
Procedure
-
Dissolution: Dissolve 10 mmol of the dimethoxyaniline in 15 mL of glacial acetic acid.
-
Acetylation: Add 11 mmol of acetic anhydride dropwise at room temperature.
-
Heating: Heat the mixture to 60°C for 30 minutes to ensure completion.
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water. The product should precipitate immediately.
-
Filtration: Collect the solid by vacuum filtration.
-
Purification (Critical): Recrystallize from Ethanol/Water (1:1) . Impurities drastically lower MP; do not skip this step.
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Melting Point Determination
-
Instrument: Capillary Melting Point Apparatus (e.g., Stuart SMP30).
-
Ramp Rate: 2°C/min until 10°C below expected MP, then 0.5°C/min.
-
Validation: Calibrate using a standard like Benzoic Acid (MP 122°C).
Visualizations
Isomer Structural Comparison
Figure 1: Relationship between substitution pattern and melting point. Ortho-substitution suppresses MP, while symmetry (3,5-) enhances it.
Synthesis Workflow
Figure 2: Standardized synthesis protocol for N-arylacetamides to ensure reproducible melting point data.
References
-
ChemicalBook. (2024). N-(2,4-dimethoxyphenyl)acetamide Properties. Retrieved from
-
Sigma-Aldrich. (2024). N-(3,4-dimethoxyphenyl)acetamide Product Specification. Retrieved from
-
MySkinRecipes. (2024). 2',5'-Dimethoxyacetanilide Specifications. Retrieved from
-
GuideChem. (2024). N-(3,5-Dimethoxyphenyl)acetamide Melting Point Data. Retrieved from
-
Shen, H. (2007). 3,5-Dimethoxyacetanilide. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4282.
-
MDPI. (2019). Synthesis of N-(5-allyl-2,3-dimethoxyphenyl)acetamide. Retrieved from
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(2,3-dimethoxyphenyl)acetamide
I. Hazard Assessment and Pre-Disposal Considerations
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Acetamide derivatives can present several risks, including skin and eye irritation, and may be harmful if swallowed or inhaled.[1][2][3] Therefore, it is crucial to treat N-(2,3-dimethoxyphenyl)acetamide as a hazardous substance.
Key Principles:
-
Assume Hazard: In the absence of specific toxicological data, treat the compound as hazardous.
-
Regulatory Compliance: All chemical waste disposal is regulated by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] Adherence to local, state, and federal regulations is mandatory.[5]
-
Segregation is Key: Never mix incompatible waste streams. N-(2,3-dimethoxyphenyl)acetamide should be segregated from strong oxidizing agents, acids, and bases.[6]
II. Personal Protective Equipment (PPE) - Your First Line of Defense
Proper selection and use of PPE are non-negotiable. The following should be worn at all times when handling N-(2,3-dimethoxyphenyl)acetamide waste:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for tears or punctures before use.
-
Body Protection: A lab coat or chemical-resistant apron must be worn to protect against skin contact.
-
Respiratory Protection: While not always required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if handling large quantities.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[5]
III. Step-by-Step Disposal Protocol
The disposal of N-(2,3-dimethoxyphenyl)acetamide must be managed as hazardous waste.[4] Disposal into regular trash or down the sanitary sewer is strictly prohibited.[4][7]
Step 1: Waste Collection
-
Container Selection: Collect waste N-(2,3-dimethoxyphenyl)acetamide in a designated, compatible, and leak-proof container. Plastic containers are often preferred over glass to minimize the risk of breakage.[4] The container must have a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "N-(2,3-dimethoxyphenyl)acetamide," and the approximate quantity.[8] Do not use abbreviations or chemical formulas.[8]
-
Segregation: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[8] Ensure it is segregated from incompatible materials.
Step 2: Storage Pending Disposal
-
Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[8]
-
Conditions: Store the waste container in a cool, dry, and well-ventilated area.[5] Keep the container closed at all times, except when adding waste.[8]
-
Inspection: Regularly inspect the waste container and the SAA for any signs of leaks, degradation, or spills.[8]
Step 3: Arranging for Final Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[4][5]
-
Documentation: Complete all required paperwork, such as a hazardous waste tag or manifest, as instructed by your EHS department.[4] This documentation creates a "cradle-to-grave" record of the waste, as required by the EPA.
-
Professional Disposal: The primary recommended method of disposal is through an approved waste disposal plant or an industrial combustion plant.[5][9]
IV. Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.
-
Assess the Spill: Determine the extent of the spill and whether it is manageable by laboratory personnel. For large or highly hazardous spills, contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE, including respiratory protection if necessary.
-
Containment: Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[5]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed, and labeled container for disposal as hazardous waste.[5][6]
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Ventilation: Ventilate the affected area to disperse any remaining vapors.
V. Quantitative Data Summary
While specific quantitative data for N-(2,3-dimethoxyphenyl)acetamide is not available, the following table provides general guidelines for handling and disposal of similar chemical waste.
| Parameter | Guideline | Source |
| Waste Accumulation Limit (SAA) | Do not exceed 55 gallons of non-acute hazardous waste. | EPA |
| Container Removal from SAA | Within 3 days of being full.[8] | EPA |
| Drain Disposal | Prohibited for this class of compound.[4][7] | EHS |
| Solid Waste Disposal (Trash) | Prohibited.[4] | EHS |
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of N-(2,3-dimethoxyphenyl)acetamide.
Caption: Decision workflow for the disposal of N-(2,3-dimethoxyphenyl)acetamide.
References
- BenchChem. (2025, December).
- University of Tennessee, Knoxville. How to Dispose of Chemical Waste. Environmental Health and Safety.
- Vanderbilt University. Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety.
- ERG Environmental Services.
- Cornell University. Guide for Drain Disposal of Laboratory Chemicals. Environmental Health and Safety.
- Columbia University. Hazardous Chemical Waste Management Guidelines. Research - Columbia University.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet: 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC). Cole-Parmer.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET: N,N-Diethylacetamide. Sigma-Aldrich.
-
U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. EPA. [Link]
- Tetra Tech. (2022, July 12).
- PENTA. (2023, March 30).
- New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet. NJ.gov.
- Angene Chemical. (2024, November 16). Safety Data Sheet: N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide. Angene Chemical.
- Fisher Scientific. SAFETY DATA SHEET: Acetamide, N-(2-hydroxyphenyl)-. Fisher Scientific.
- Fisher Scientific. (2009, October 6). SAFETY DATA SHEET: Dimethyl acetamide. Fisher Scientific.
- FUJIFILM Wako Chemicals. (2024, February 29). SAFETY DATA SHEET: N,N-Dimethylacetamide. FUJIFILM Wako Chemicals.
- AFG Bioscience LLC. (2016, April 1). SAFETY DATA SHEET: N-Isopropyl-2-(3-methoxyphenyl)acetamide. AFG Bioscience LLC.
- Chemos GmbH & Co. KG. (2022, October 31). Safety Data Sheet: acetamide. Chemos GmbH & Co. KG.
- Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET: N,N-Dimethylacetamide. Sigma-Aldrich.
- TCI EUROPE N.V. (2019, October 24). SAFETY DATA SHEET: 3-Methoxy-N,N-dimethylpropanamide. TCI EUROPE N.V.
- ABX advanced biochemical compounds. (2012, March 9). Material Safety Data Sheet: Acetamide, N-[(2-methoxyphenyl)methyl]-N-(3-phenoxy-4-pyridinyl)-. ABX advanced biochemical compounds.
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Navigating the Safe Handling of N-(2,3-dimethoxyphenyl)acetamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling N-(2,3-dimethoxyphenyl)acetamide, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Core Principles of Safe Handling
The safe handling of any chemical compound rests on a hierarchy of controls. This principle prioritizes engineering and administrative controls to minimize exposure, with Personal Protective Equipment (PPE) serving as the crucial final barrier.
Engineering Controls: Your First Line of Defense
Before any handling of N-(2,3-dimethoxyphenyl)acetamide, ensure that the primary engineering controls are in place and functioning correctly.
-
Chemical Fume Hood: All weighing and handling of powdered N-(2,3-dimethoxyphenyl)acetamide, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of fine particulates and any potential vapors.[4]
-
Ventilation: The laboratory should have a general ventilation system that ensures a regular exchange of air, further reducing the potential for accumulation of airborne contaminants.[2]
-
Safety Shower and Eyewash Station: An easily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[5]
Personal Protective Equipment (PPE): A Comprehensive Barrier
The following PPE is mandatory for all personnel handling N-(2,3-dimethoxyphenyl)acetamide. The selection of specific PPE should be based on a thorough risk assessment of the planned procedure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high risk of splashing.[4][6] | Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation.[1][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2][8] The specific glove material should be chosen based on the solvent used to prepare solutions. Always consult the glove manufacturer's compatibility chart.[9] | Prevents skin contact, which can cause irritation.[1] Regular glove changes are crucial to avoid contamination. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat.[4] For larger quantities or procedures with a higher risk of contamination, a chemical-resistant apron over the lab coat is recommended. | Protects the skin from accidental spills and contamination. |
| Respiratory Protection | For most lab-scale operations within a fume hood, respiratory protection may not be necessary. However, if there is a risk of generating significant dust outside of a fume hood, a NIOSH-approved respirator with a particulate filter is required.[4][7] | Protects against the inhalation of harmful dust particles, which may cause respiratory tract irritation.[1] |
| Footwear | Closed-toe, non-perforated shoes that cover the entire foot. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiment.
Preparation and Weighing:
-
Don PPE: Before entering the designated handling area, don all required PPE as outlined in the table above.
-
Work within a Fume Hood: Conduct all operations, including weighing, within a certified chemical fume hood.
-
Minimize Dust Generation: Handle the solid compound carefully to avoid creating dust. Use a spatula for transfers and avoid pouring the powder from a height.
-
Use Appropriate Glassware: Ensure all glassware is clean, dry, and appropriate for the planned procedure.
-
Solution Preparation: When preparing solutions, slowly add the solid N-(2,3-dimethoxyphenyl)acetamide to the solvent to avoid splashing.
During the Experiment:
-
Maintain Situational Awareness: Be mindful of your actions and the location of all chemicals and equipment.
-
Keep Containers Closed: When not in use, ensure all containers of N-(2,3-dimethoxyphenyl)acetamide are tightly sealed.
-
Avoid Contamination: Do not touch your face, personal items, or laboratory equipment outside of the fume hood with gloved hands.
-
Immediate Spill Cleanup: In the event of a small spill within the fume hood, dampen the material with water and carefully wipe it up with an absorbent pad.[10] Place the waste in a sealed container for proper disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Post-Experiment:
-
Decontamination: Thoroughly clean all glassware and work surfaces that came into contact with the compound.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat, and then eye protection.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[2]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with N-(2,3-dimethoxyphenyl)acetamide, including used weighing paper, contaminated gloves, and absorbent pads from spills, must be collected in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: All solutions containing N-(2,3-dimethoxyphenyl)acetamide should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[11]
-
Sharps Waste: Any sharps, such as needles or razor blades, that are contaminated with the compound must be disposed of in a designated sharps container.
Disposal Procedures:
All chemical waste must be disposed of in accordance with federal, state, and local regulations.[12][13] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal. Never dispose of N-(2,3-dimethoxyphenyl)acetamide down the drain or in the regular trash.[14][15]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points for the safe handling of N-(2,3-dimethoxyphenyl)acetamide.
Caption: A flowchart outlining the key stages of safe handling.
References
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
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SafetySkills. (2024, April 22). Managing Chemical Waste Safely: Best Practices for Workplace Disposal. Retrieved from [Link]
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Clark County School District. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Dust Arrest. (2025, September 14). PPE for Powder Handling: Support Operators Effectively. Retrieved from [Link]
-
Vyorsa. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]
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Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Retrieved from [Link]
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Penta. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]
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Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Acetamide, PA. Retrieved from [Link]
-
Compliance Partners. (2024, April 5). PPE and Safety Equipment When Using Chemicals. Retrieved from [Link]
-
Angene Chemical. (2024, November 16). Safety Data Sheet - N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide. Retrieved from [Link]
-
New Jersey Department of Health. (2017, January). Acetamide - Hazardous Substance Fact Sheet. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
